2-methyl-4-(1H-pyrazol-4-yl)but-3-yn-2-ol
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Overview
Description
“2-methyl-4-(1H-pyrazol-4-yl)but-3-yn-2-ol” is a chemical compound with the molecular formula C8H10N2O and a molecular weight of 150.18 . It is used in research .
Molecular Structure Analysis
The molecular structure of “2-methyl-4-(1H-pyrazol-4-yl)but-3-yn-2-ol” consists of a pyrazole ring attached to a but-3-yn-2-ol group. The pyrazole ring is a five-membered heterocycle containing two nitrogen atoms .Physical And Chemical Properties Analysis
“2-methyl-4-(1H-pyrazol-4-yl)but-3-yn-2-ol” has a density of 1.2±0.1 g/cm3, a boiling point of 333.3±22.0 °C at 760 mmHg, and a flash point of 155.4±22.3 °C .Scientific Research Applications
Cancer Research: CDK2 Inhibition
One of the promising applications of pyrazole derivatives is in the development of cyclin-dependent kinase 2 (CDK2) inhibitors . CDK2 is a protein kinase that plays a crucial role in cell cycle regulation, and its inhibition is a potential strategy for cancer treatment . Pyrazole derivatives have shown potent inhibitory activity against CDK2, making them valuable for designing anticancer agents.
Antimicrobial Agents: Tuberculosis Treatment
Pyrazole compounds have been investigated for their potential as anti-tubercular agents. By combining in silico design and synthesis, researchers have developed novel compounds that show promise in the treatment of tuberculosis . This application is significant given the global health challenge posed by tuberculosis.
Enzyme Inhibitors: Biological Evaluation
The pyrazole moiety is often incorporated into molecules designed to inhibit specific enzymes. Such inhibitors can be used to study enzyme function and regulation or as lead compounds for drug development. The evaluation of these inhibitors can lead to the discovery of new therapeutic agents .
Molecular Docking Studies: Antimicrobial Potential
In silico molecular docking studies are conducted to predict the interaction between pyrazole derivatives and target proteins. These studies help in identifying potential antimicrobial agents by evaluating the binding efficiency of the compounds .
Drug Design: Bioisosteric Replacement
Pyrazole derivatives are used in drug design through bioisosteric replacement, where a portion of a lead compound is replaced with a pyrazole group to enhance biological activity or reduce toxicity . This approach has been utilized to create more potent and selective CDK2 inhibitors.
Chemical Synthesis: Building Blocks
Pyrazole derivatives serve as versatile building blocks in organic synthesis. They can be used to construct complex molecules with potential applications in various fields, including pharmaceuticals and materials science .
Future Directions
The future directions for “2-methyl-4-(1H-pyrazol-4-yl)but-3-yn-2-ol” could involve further exploration of its potential biological activities and applications in various fields. As a pyrazole derivative, it may have potential in drug development given the wide range of biological activities exhibited by other pyrazole compounds .
properties
IUPAC Name |
2-methyl-4-(1H-pyrazol-4-yl)but-3-yn-2-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-8(2,11)4-3-7-5-9-10-6-7/h5-6,11H,1-2H3,(H,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAIKJLUCMCPTKZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#CC1=CNN=C1)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-4-(1H-pyrazol-4-yl)but-3-yn-2-ol |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.